molecular formula C6H7IN2O B2421743 1-Ethyl-4-iodo-1H-pyrazole-5-carbaldehyde CAS No. 2054953-58-9

1-Ethyl-4-iodo-1H-pyrazole-5-carbaldehyde

Cat. No.: B2421743
CAS No.: 2054953-58-9
M. Wt: 250.039
InChI Key: FOFPMPWZLVCFAG-UHFFFAOYSA-N
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Description

1-Ethyl-4-iodo-1H-pyrazole-5-carbaldehyde is a heterocyclic organic compound that features a pyrazole ring substituted with an ethyl group at the 1-position, an iodine atom at the 4-position, and an aldehyde group at the 5-position

Scientific Research Applications

1-Ethyl-4-iodo-1H-pyrazole-5-carbaldehyde has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Future Directions

The future directions for research on 1-Ethyl-4-iodo-1H-pyrazole-5-carbaldehyde and related compounds could involve further exploration of their synthesis methods, chemical properties, and potential applications in various fields. The increasing popularity of pyrazoles in several fields of science suggests that they will continue to be a focus of research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-4-iodo-1H-pyrazole-5-carbaldehyde typically involves multi-step organic reactionsThe reaction conditions often require the use of iodine and ammonium hydroxide to achieve the iodination step . The aldehyde group can be introduced through formylation reactions using reagents such as Vilsmeier-Haack reagent.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-iodo-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Condensation Reactions: The aldehyde group can participate in condensation reactions to form imines or hydrazones.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed:

    Substitution Products: Various substituted pyrazoles.

    Oxidation Products: 1-Ethyl-4-iodo-1H-pyrazole-5-carboxylic acid.

    Reduction Products: 1-Ethyl-4-iodo-1H-pyrazole-5-methanol.

Mechanism of Action

The mechanism by which 1-Ethyl-4-iodo-1H-pyrazole-5-carbaldehyde exerts its effects depends on its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The iodine atom may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

    1-Ethyl-1H-pyrazole-4-carbaldehyde: Lacks the iodine atom, which may result in different reactivity and biological activity.

    4-Iodo-1H-pyrazole-5-carboxaldehyde: Similar structure but without the ethyl group, affecting its physical and chemical properties.

Properties

IUPAC Name

2-ethyl-4-iodopyrazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2O/c1-2-9-6(4-10)5(7)3-8-9/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOFPMPWZLVCFAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)I)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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